molecular formula C16H21NO3 B1679849 Noratropine CAS No. 16839-98-8

Noratropine

Cat. No.: B1679849
CAS No.: 16839-98-8
M. Wt: 275.34 g/mol
InChI Key: ATKYNAZQGVYHIB-MCOXGKPRSA-N
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Description

Noratropine is a complex organic compound known for its unique structural features and diverse applications. This compound is characterized by the presence of a benzene ring, an acetic acid moiety, and a bicyclic azabicyclo octane structure. Its intricate molecular architecture makes it a subject of interest in various fields of scientific research.

Mechanism of Action

Target of Action

Noratropine, also known as Benzeneacetic acid, alpha-(hydroxymethyl)-, (3-endo)-8-azabicyclo(3.2.1)oct-3-yl ester, primarily targets muscarinic receptors . These receptors play a crucial role in the parasympathetic nervous system, mediating various physiological functions such as heart rate, smooth muscle contraction, and glandular secretion .

Mode of Action

This compound acts as a competitive antagonist at muscarinic receptors . It binds to these receptors and blocks the effects of acetylcholine, a neurotransmitter in the parasympathetic system . This interaction results in the reversal of excessive parasympathetic stimulation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . By antagonizing the action of acetylcholine at muscarinic receptors, this compound reduces parasympathetic activity, affecting downstream effects such as heart rate and smooth muscle contraction .

Pharmacokinetics

This compound is well absorbed after administration and is distributed throughout various body tissues and fluids . It undergoes hepatic metabolism , with major metabolites including this compound, atropin-n-oxide, tropine, and tropic acid . A significant portion of this compound is destroyed by enzymatic hydrolysis, especially in the liver . Approximately 50% of the dose is excreted unchanged in the urine .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of parasympathetic activity . This can lead to an increase in heart rate, reduction in smooth muscle contraction, and decrease in glandular secretion .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs with anticholinergic activity, such as antidepressants and antispasmodics, can increase the risk of potential adverse effects such as urinary retention, constipation, and dry mouth . Additionally, the drug’s action can be affected by the patient’s physiological state, such as renal insufficiency or enlarged prostate .

Biochemical Analysis

Biochemical Properties

Noratropine is a product of the metabolism of atropine . It interacts with various enzymes, proteins, and other biomolecules in the body. For instance, it is a product of N-demethylation, a metabolic process involving the removal of a methyl group from a nitrogen atom of a molecule .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are largely derived from its parent compound, atropine. Atropine influences cell function by blocking the action of acetylcholine, a neurotransmitter, on its receptors in nerve cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with various biomolecules. As a metabolite of atropine, it likely shares some of the same mechanisms of action, including binding interactions with biomolecules and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies on atropine, its parent compound, have shown that it is metabolized in the liver to various metabolites, including this compound .

Dosage Effects in Animal Models

Studies on atropine have shown that it has a wide range of effects depending on the dosage, with higher doses causing more pronounced anticholinergic effects .

Metabolic Pathways

This compound is involved in the metabolic pathways of atropine. It is produced through N-demethylation, a process that involves the removal of a methyl group from a nitrogen atom of a molecule .

Transport and Distribution

As a small, lipophilic molecule, it is likely able to diffuse across cell membranes .

Subcellular Localization

As a small, lipophilic molecule, it is likely able to diffuse across cell membranes and could potentially be found in various compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Noratropine typically involves multi-step organic reactions. One common method includes the esterification of benzeneacetic acid with an appropriate alcohol derivative under acidic conditions. The reaction is often catalyzed by strong acids such as sulfuric acid or hydrochloric acid to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Noratropine can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Formation of benzeneacetic acid derivatives.

    Reduction: Formation of benzeneethanol derivatives.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

Noratropine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Benzeneacetic acid derivatives: Compounds with similar benzeneacetic acid moieties but different substituents.

    Azabicyclo compounds: Compounds with similar azabicyclo octane structures but different functional groups.

Uniqueness

Noratropine stands out due to its combination of a benzene ring, an acetic acid moiety, and a bicyclic azabicyclo octane structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c18-10-15(11-4-2-1-3-5-11)16(19)20-14-8-12-6-7-13(9-14)17-12/h1-5,12-15,17-18H,6-10H2/t12-,13+,14?,15?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATKYNAZQGVYHIB-DGKWVBSXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)OC(=O)C(CO)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1N2)OC(=O)C(CO)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16839-98-8
Record name Noratropine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016839988
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NORATROPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SN61DB9OW3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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